(3S,4R)-3-Amino-7-methoxychroman-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-Amino-7-methoxychroman-4-ol is a chiral compound with significant potential in various scientific fields. This compound features a chroman ring system, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of amino and methoxy groups at specific positions on the chroman ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-7-methoxychroman-4-ol typically involves several steps, starting from commercially available precursors. One common approach is the enantioselective reduction of a suitable precursor, followed by functional group transformations to introduce the amino and methoxy groups at the desired positions. The reaction conditions often involve the use of chiral catalysts or enzymes to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Amino-7-methoxychroman-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chroman ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield corresponding imines or nitriles, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
(3S,4R)-3-Amino-7-methoxychroman-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, such as enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (3S,4R)-3-Amino-7-methoxychroman-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include key biochemical processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3-Amino-7-methoxychroman-4-ol
- (3S,4R)-3-Methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid
Uniqueness
(3S,4R)-3-Amino-7-methoxychroman-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S,4R)-3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H13NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-4,8,10,12H,5,11H2,1H3/t8-,10+/m0/s1 |
InChI Key |
PFUVBDPQIVWLRK-WCBMZHEXSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]([C@H](CO2)N)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CO2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.